Boiling Point Differentiation: 2-Sec-butoxybenzaldehyde vs. Linear, Branched, and Shorter-Chain Ortho-Alkoxybenzaldehyde Analogs
At atmospheric pressure (760 mmHg), 2-sec-butoxybenzaldehyde exhibits a boiling point of 274.4 ± 13.0 °C . This value is 6.7 °C lower than that of its linear n-butoxy isomer (2-butoxybenzaldehyde, 281.1 °C) , yet essentially identical to the isobutoxy branched isomer (274.4 °C) , underscoring that chain branching at the α-carbon of the alkoxy group exerts a measurable but modest effect on vaporization enthalpy. In contrast, shortening the alkoxy chain to propoxy (264.6 °C) [1] or ethoxy (247.9 °C) reduces the boiling point by approximately 10 °C and 26 °C, respectively, consistent with decreased molecular weight and reduced London dispersion forces.
Δ ≈ 0 °C vs. isobutoxy
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 274.4 ± 13.0 °C |
| Comparator Or Baseline | 2-Butoxybenzaldehyde (n-butoxy): 281.1 °C; 2-Isobutoxybenzaldehyde: 274.4 °C; 2-Propoxybenzaldehyde: 264.6 °C; 2-Ethoxybenzaldehyde: 247.9 °C |
| Quantified Difference | Δ = –6.7 °C vs. n-butoxy; Δ ≈ 0 °C vs. isobutoxy; Δ = +9.8 °C vs. propoxy; Δ = +26.5 °C vs. ethoxy |
| Conditions | Predicted/calculated values at 760 mmHg (ChemSpider, ChemSrc databases) |
Why This Matters
The boiling point directly influences distillation recovery, headspace volatility in fragrance blends, and purification protocol design; the ~7 °C depression relative to the linear isomer may offer a practical advantage in fractional distillation-based purification or controlled-release fragrance formulations.
- [1] MolBase. 2-Propoxybenzaldehyde (CAS 7091-12-5). https://qiye.molbase.cn (accessed 2025). View Source
